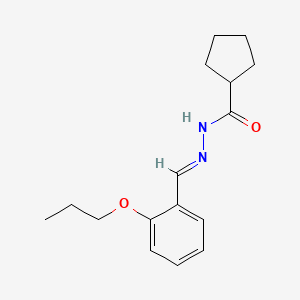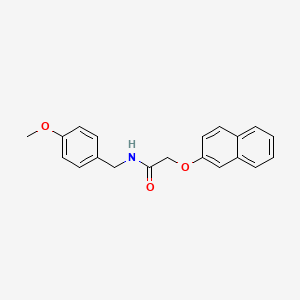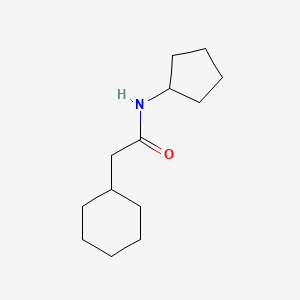![molecular formula C19H23N3O4 B4960237 3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4960237.png)
3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as BNE and belongs to the class of benzamide derivatives. BNE has shown promising results in scientific research as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of BNE involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. BNE also induces the activation of caspases, which are enzymes involved in the process of apoptosis.
Biochemical and Physiological Effects:
BNE has been shown to have several biochemical and physiological effects. BNE has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix. This inhibition of MMP activity can prevent cancer cell invasion and metastasis. BNE has also been shown to decrease the levels of reactive oxygen species (ROS), which are molecules that can cause cell damage and contribute to the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BNE in lab experiments is its high potency and selectivity towards cancer cells. BNE has also been shown to have low toxicity towards normal cells, making it a potentially safe therapeutic agent. However, one of the limitations of using BNE in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on BNE. One potential direction is the development of more efficient synthesis methods for BNE. Another direction is the investigation of the potential use of BNE in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to investigate the potential use of BNE in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
The synthesis of BNE involves the reaction of 4-nitroaniline with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then further reacted with 2-(ethylamino)ethylamine to form the final product, 3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide.
Applications De Recherche Scientifique
BNE has been extensively studied for its potential use in the treatment of cancer. Studies have shown that BNE can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. BNE has also been shown to inhibit cell migration and invasion, which are critical processes in cancer metastasis.
Propriétés
IUPAC Name |
3-butoxy-N-[2-(4-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-2-3-13-26-18-6-4-5-15(14-18)19(23)21-12-11-20-16-7-9-17(10-8-16)22(24)25/h4-10,14,20H,2-3,11-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVVYMBYMRQQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-[2-(4-nitroanilino)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(benzyloxy)-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4960162.png)
![ethyl 1-(1H-imidazol-2-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4960168.png)

![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4960184.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960192.png)
![4-[(3,4-difluorophenyl)sulfonyl]morpholine](/img/structure/B4960212.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B4960216.png)


![4-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960232.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene](/img/structure/B4960247.png)

![(2,6-dimethoxybenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4960258.png)